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Molecular Weight & Structural Analysis for Drug Discovery Applications

Executive Summary

This technical guide provides a rigorous analysis of 2-ethyl-N-(3-hydroxyphenyl)hexanamide
(CAS: 403815-01-0), a lipophilic amide derivative utilized in structure-activity relationship (SAR)
studies for analgesic and sensory modulation (TRP channel) pathways.

The core objective is to define the molecular weight (MW) not merely as a static value, but as a
dynamic analytical benchmark used to validate synthesis, purity, and metabolic stability. This
document details the exact mass calculations, isotopic distribution, synthesis protocols, and
mass spectrometry (MS) fragmentation patterns required for high-confidence identification.

Molecular Identity & Weight Analysis

The molecular weight of a compound is the primary metric for confirmation in early-stage drug
discovery. For 2-ethyl-N-(3-hydroxyphenyl)hexanamide, the distinction between Average
Molecular Weight (for stoichiometry) and Monoisotopic Mass (for high-resolution MS) is critical.
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2 1 _Fundamental Metrics

Metric Value Context
Chemical Formula C14H21NO2 Core stoichiometry
) Used for molarity calculations
Average Molecular Weight 235.327 g/mol o
& reagent weighing
) ) Used for HRMS (High-Res
Monoisotopic Mass 235.1572 Da ) o
Mass Spec) identification
Theoretical mass of the most
Exact Mass 235.157229 Da ]
abundant isotope
Observed peak in positive
[M+H]* (Protonated) 236.1645 Da
mode ESI-MS
Observed peak in negative
[M-H]~ (Deprotonated) 234.1499 Da mode ESI-MS (favored by

phenol)

2.2. Isotopic Distribution Pattern

In mass spectrometry, the molecular ion cluster provides a "fingerprint” for validation.

« M (100%): 235.16 Da (12C141H2114N1605)

e M+1 (~15.6%): 236.16 Da (Contribution from 3C natural abundance)

e M+2 (~1.3%): 237.16 Da

Technical Insight: The relatively high M+1 peak (15.6%) is characteristic of the C14 carbon

skeleton. Any deviation >2% in this ratio suggests co-eluting impurities or incorrect assignment.

Structural Synthesis & Validation Protocol
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To ensure the molecular weight measured corresponds to the correct isomer (specifically the
meta-hydroxy and branched 2-ethyl chain), a controlled synthesis is required.

3.1. Retrosynthetic Logic

The molecule is constructed via Schotten-Baumann acylation, coupling a lipophilic acid
chloride with a nucleophilic aniline.

o Fragment A (Electrophile): 2-Ethylhexanoyl chloride (derived from 2-ethylhexanoic acid).

o Fragment B (Nucleophile): 3-Aminophenol (meta-isomer).

3.2. Experimental Workflow (Step-by-Step)

Reagents:

3-Aminophenol (1.0 eq, 10 mmol, 1.09 g)

2-Ethylhexanoyl chloride (1.1 eq, 11 mmol, 1.79 g)

Triethylamine (TEA) (1.5 eq, 15 mmol, 2.1 mL)

Dichloromethane (DCM) (anhydrous, 50 mL)

Protocol:

e Preparation: Dissolve 3-aminophenol in anhydrous DCM in a round-bottom flask under N2
atmosphere.

» Base Addition: Add TEA dropwise at 0°C. The solution may darken slightly due to phenol
oxidation sensitivity.

o Acylation: Add 2-ethylhexanoyl chloride dropwise over 15 minutes at 0°C.

o Control Point: Maintain T < 5°C to prevent O-acylation (ester formation) vs. N-acylation
(amide formation). Amides are kinetically favored, but temperature control is vital.

e Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC
(50% EtOAc/Hexane).
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e Quench & Workup:
o Wash with 1M HCI (removes unreacted amine/TEA).
o Wash with Sat. NaHCOs (removes unreacted acid/HCI).
o Wash with Brine, dry over Na2SOa, and concentrate.

 Purification: Recrystallize from Ethanol/Water or Flash Chromatography (Gradient 0-40%
EtOAc in Hexanes).

3.3. Synthesis Pathway Diagram

SOCI2
2-Ethylhexanoic Acid Reflux 2-Ethylhexanoyl Chloride )
) 3
(C8H1602) > (Electrophile) e
\ - HCI
Tetrahedral (TEA Base) > 2-Ethyl-N-(3-hydroxyphenyl)hexanamide
3-Aminophenol || Intermediate (MW 235.32)

(Nucleophile)

Click to download full resolution via product page

Figure 1: Synthetic route via acyl chloride activation, highlighting the convergence of the
lipophilic tail and phenolic headgroup.

Mass Spectrometry Fragmentation Analysis

Confirming the molecular weight requires analyzing how the molecule breaks apart. The
fragmentation pattern validates the structure, distinguishing it from isomers (e.g., N-(4-
hydroxyphenyl) or linear octanamide).

4.1. Key Diagnostic Fragments (ESI+)
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m/z Fragment Structure Assignment Mechanism
236.16 [M+H]* Parent lon (Protonated)
Acylium ion (2-ethylhexanoyl
127.11 [CsH150]* Y ( Y Y
group cleavage)
3-Aminophenol core (Amide
109.05 [CeH7NO]*
bond rupture)
Butyl chain loss from 2-
57.07 [CaHo]*

ethylhexanoyl tail

4.2. Fragmentation Logic Diagram

Parent lon [M+H]+
m/z 236.16

Amide Bond
Cleavage (H-transfer)

Amide Bond
Cleavage

Aminophenol lon
(Head)
m/z 109.05

Acylium lon
(Tail)
m/z 127.11

Alkyl Chain Loss
(C4H9)
m/z 57.07

Click to download full resolution via product page

Figure 2: ESI-MS fragmentation tree. The presence of m/z 109 confirm the aminophenol
moiety, while m/z 127 confirms the branched acyl chain.
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Physicochemical Profile & Drug-Likeness

The molecular weight (235.[1][2][3][4]32) places this compound in the "Lead-Like" space, ideal
for further optimization.

e Lipophilicity (cLogP): ~3.2 - 3.5.

o Reasoning: The 2-ethylhexanoyl chain is highly hydrophobic, balancing the polar amide
and phenol groups.

e Solubility:
o Water: Low (< 0.1 mg/mL).
o DMSO/Ethanol: High (> 20 mg/mL).

e Lipinski's Rule of 5 Compliance:

[e]

MW < 500 (Pass: 235.32)

(¢]

LogP < 5 (Pass: ~3.4)

[¢]

H-Bond Donors < 5 (Pass: 2 - Amide NH, Phenol OH)

[¢]

H-Bond Acceptors < 10 (Pass: 2 - Amide O, Phenol O)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Amylocaine
https://www.echemi.com/products/pid_Rock7442-1-dimethylaminomethyl-1-methylpropylbenzoate.html
https://merckindex.rsc.org/monographs/m1877
https://www.molbase.com/name/Hexanamide,N-ethyl-N-phenyl.html
https://pubchem.ncbi.nlm.nih.gov/compound/Amylocaine
https://webbook.nist.gov/chemistry/
https://www.benchchem.com/product/b310729?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b310729?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sources

e 1. Amylocaine | C14H21NO2 | CID 10767 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. echemi.com [echemi.com]

e 3. merckindex.rsc.org [merckindex.rsc.org]

e 4. molbase.com [molbase.com]

 To cite this document: BenchChem. [Technical Characterization Guide: 2-Ethyl-N-(3-
hydroxyphenyl)hexanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b310729/docs#technical-characterization-guide-2-
ethyl-n-3-hydroxyphenyl-hexanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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